3,4-Difluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

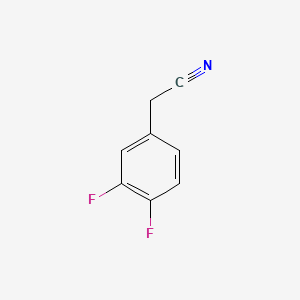

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPYERUNJMDEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215986 | |

| Record name | (3,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-99-1 | |

| Record name | 3,4-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 3,4-Difluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.

Core Properties and Identification

This compound, with the CAS number 658-99-1 , is a colorless to light yellow liquid.[1] Its chemical structure, characterized by a difluorinated benzene ring attached to an acetonitrile group, makes it a valuable precursor in the synthesis of more complex molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target drug candidates.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 658-99-1 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 196 - 198 °C | [1] |

| Density | 1.244 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4844 | [2] |

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 2-(3,4-difluorophenyl)acetonitrile |

| Synonyms | (3,4-Difluorophenyl)acetonitrile, 3,4-Difluorobenzyl cyanide |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Role in Synthesis and Drug Discovery

While specific signaling pathways directly modulated by this compound are not extensively documented, its primary significance lies in its role as a versatile building block in medicinal chemistry. The difluorophenyl moiety is a common feature in a variety of bioactive molecules, and the nitrile group serves as a valuable functional handle for further chemical transformations.

The following diagram illustrates the logical workflow of how this compound is utilized in the synthesis of more complex and potentially bioactive molecules.

Caption: Workflow illustrating the synthesis and application of this compound as a key building block in drug discovery.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound, based on information from available patents and general organic chemistry principles. Researchers should note that specific conditions may require optimization.

Synthesis: Cyanation of 3,4-Difluorobenzyl Halide

This method involves the nucleophilic substitution of a halide with a cyanide salt.

Materials:

-

3,4-Difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Deionized water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzyl bromide in DMSO.

-

Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the benzyl bromide should be slightly in excess (e.g., 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Equipment:

-

Distillation flask

-

Short path distillation head

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with a stirrer

Procedure:

-

Assemble the distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle while stirring.

-

Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be lower than the atmospheric boiling point.

-

Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

The purity and identity of the synthesized this compound can be confirmed using GC-MS and NMR spectroscopy.

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.

NMR Analysis:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm), and the methylene protons will appear as a singlet at approximately δ 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.

By following these protocols, researchers can synthesize, purify, and characterize this compound for its use in further research and development activities.

References

3,4-Difluorophenylacetonitrile molecular structure and IUPAC name

An In-depth Technical Guide to 3,4-Difluorophenylacetonitrile

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-difluorophenyl)acetonitrile .[1][2][3] The molecule consists of a difluorinated phenyl ring attached to a cyanomethyl group.

Molecular Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-difluorophenyl)acetonitrile | [1][3] |

| CAS Number | 658-99-1 | [1][4] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Clear, dark yellow liquid | [4] |

| Density | 1.244 g/mL at 25 °C | [4] |

| Boiling Point | 111 °C at 13 mmHg | [4] |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | n20/D 1.4844 | [4] |

| SMILES | C1=CC(=C(C=C1CC#N)F)F | [2] |

| InChI Key | GNPYERUNJMDEFQ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of phenylacetonitriles is via the cyanation of a corresponding benzyl halide. The following is a representative protocol for the synthesis of this compound from 3,4-difluorobenzyl bromide.

Workflow for Synthesis

References

- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Physical and chemical properties of 3,4-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-Difluorophenylacetonitrile (CAS No. 658-99-1). An essential building block in medicinal chemistry and organic synthesis, this document details its characteristics, experimental protocols for its synthesis and analysis, and its applications in the development of novel pharmaceutical agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of synthetic pathways and analytical workflows using the DOT language for Graphviz.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 658-99-1 | [2] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 111 °C at 13 mmHg | [4] |

| Density | 1.244 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4844 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification and characterization of this compound.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results | Aromatic Protons | ||

| Data not explicitly found in search results | Methylene Protons (-CH₂) |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Nitrile Carbon (-CN) |

| Data not explicitly found in search results | Aromatic Carbons |

| Data not explicitly found in search results | Methylene Carbon (-CH₂) |

Table 2.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | Nitrile (-C≡N) stretch |

| ~3050-3100 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretch |

| ~1100-1300 | C-F stretch |

Note: The IR data is inferred from typical absorption regions for the respective functional groups.

Table 2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular ion) |

| 152 | [M-H]⁺ |

| 126 | [M-HCN]⁺ |

Source: PubChem CID 69572[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The following is a generalized protocol based on analogous reactions.[7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3,4-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluorobenzyl bromide in dimethyl sulfoxide.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography to obtain pure this compound.

Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Workflow

The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for this compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar compounds.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Analysis: Inject the sample into the GC. The retention time will indicate the purity, and the mass spectrum will confirm the molecular weight and fragmentation pattern.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants will confirm the chemical structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As a neat liquid, a small drop can be placed between two KBr plates.

-

Analysis: Obtain the IR spectrum. The presence of characteristic absorption bands for the nitrile, aromatic C-H, and C-F bonds will confirm the functional groups present in the molecule.

-

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates. The difluorophenyl moiety is a common structural motif in many biologically active compounds, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[9]

One notable application is in the synthesis of tetrazole derivatives, which are important isosteres for carboxylic acids in medicinal chemistry. The [3+2] cycloaddition reaction of the nitrile with sodium azide provides a direct route to these heterocyclic compounds.[10][11]

Caption: Synthesis of a tetrazole derivative.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 2. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-二氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 9. This compound | 658-99-1 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 3,4-Difluorophenylacetonitrile from Dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 3,4-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals, starting from dichlorobenzonitrile. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes process diagrams to illustrate the synthesis workflows.

Overview of the Synthetic Strategy

The synthesis of this compound from a dichlorobenzonitrile precursor is a multi-step process. The most direct and industrially relevant approach commences with 3,4-dichlorobenzonitrile. The overall strategy can be divided into two primary stages:

-

Stage 1: Halogen Exchange (Halex) Reaction: The initial and critical step involves the conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atoms are replaced by fluorine atoms.

-

Stage 2: Side-Chain Elongation: The second stage focuses on the introduction of a methylene group between the phenyl ring and the nitrile functionality. This is typically accomplished via a four-step sequence involving the reduction of the nitrile to an amine, followed by conversion to an alcohol, then to a benzyl halide, and finally cyanation to yield the desired product.

Below is a graphical representation of the overall synthesis pathway.

Stage 1: Halogen Exchange Fluorination of 3,4-Dichlorobenzonitrile

The conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile is a well-documented process, typically employing spray-dried potassium fluoride (KF) as the fluorinating agent in a high-boiling polar aprotic solvent. The reaction often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt.[1]

Experimental Protocols

Several protocols have been reported for this transformation, with variations in catalysts, solvents, and reaction conditions. Below are summaries of key experimental procedures.

Protocol 1.1: Halogen Exchange using a Phase-Transfer Catalyst [1]

-

Reactants: 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and tetraphenylphosphonium bromide (catalyst).

-

Solvent: 1,3-dimethylimidazolidine-2-one (DMI).

-

Procedure: A mixture of 3,4-dichlorobenzonitrile, potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide in DMI is refluxed. The reaction progress is monitored by gas-liquid chromatography (GLC). Upon completion, the product is isolated by extraction and purified by distillation.

Protocol 1.2: High-Temperature Halogen Exchange in a Pressure Reactor [1]

-

Reactants: 3,4-dichlorobenzonitrile and potassium fluoride.

-

Solvent: 1,3-dimethylimidazolidine-2-one (DMI).

-

Procedure: 3,4-dichlorobenzonitrile is treated with an excess of potassium fluoride in DMI at a high temperature (e.g., 290 °C) in a pressure reactor. The product is isolated and purified after the reaction is complete.

Protocol 1.3: Industrially Adapted Halogen Exchange [2][3]

-

Reactants: 3,4-dichlorobenzonitrile, anhydrous potassium fluoride, and a phase-transfer catalyst such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.

-

Solvent: Sulfolane or 1,3-dimethyl-2-imidazolidinone (DMI).

-

Procedure: Anhydrous potassium fluoride and the catalyst are added to a solution of 3,4-dichlorobenzonitrile in the solvent. The mixture is heated for several hours. The product is continuously removed by distillation and then further purified by secondary rectification.

Quantitative Data

The following table summarizes the quantitative data from various reported methods for the synthesis of 3,4-difluorobenzonitrile.

| Protocol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1.1 | Tetraphenylphosphonium bromide | DMI | Reflux (225 °C) | 6 | 65 (GLC yield) | - | [1] |

| 1.2 | None | DMI | 290 | - | 64 (GLC yield) | - | [1] |

| 1.3 | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride | Sulfolane | 200-210 | 5 | 88 | 99 | [2] |

| - | Tetraphenylphosphonium chloride | DMI | 200-210 | 6-8 | 65 | 99 | [2] |

| - | bis-(N-bis(dimethylamino)methylene)-iminium chloride | DMI | 130-150 then 180-200 | 2-3 then 5-6 | 85 | >99 | [4] |

Experimental Workflow Diagram

Stage 2: Side-Chain Elongation

This stage involves the transformation of the nitrile group of 3,4-difluorobenzonitrile into a cyanomethyl group.

Step 1: Reduction of 3,4-Difluorobenzonitrile to 3,4-Difluorobenzylamine

The nitrile group is reduced to a primary amine using a suitable reducing agent, such as Raney Nickel (Ra-Ni) under a hydrogen atmosphere.[5]

Protocol 2.1: Catalytic Hydrogenation [5]

-

Reactants: 3,4-difluorobenzonitrile, Raney Nickel (catalyst), hydrogen gas.

-

Solvent: Hexane or another suitable inert solvent.

-

Procedure: 3,4-difluorobenzonitrile is subjected to catalytic hydrogenation in an autoclave using Raney Nickel as the catalyst. The reaction is carried out under elevated hydrogen pressure and temperature. After the reaction, the catalyst is filtered off, and the product, 3,4-difluorobenzylamine, is purified by distillation under reduced pressure.

Quantitative Data for Step 1:

| Reactant | Catalyst | Solvent | H₂ Pressure ( kg/cm ²) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 3,4-Difluorobenzonitrile | Ra-Ni | Hexane | 20-100 | 100-150 | 1-5 | 94.0 | 99.1 | [5] |

Step 2: Conversion of 3,4-Difluorobenzylamine to 3,4-Difluorobenzyl Alcohol

The primary amine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[5]

Protocol 2.2: Diazotization and Hydrolysis [5]

-

Reactants: 3,4-difluorobenzylamine, sodium nitrite, and an acid (e.g., acetic acid).

-

Solvent: Water.

-

Procedure: 3,4-difluorobenzylamine is dissolved in an aqueous acidic solution. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature. The resulting benzyl alcohol can be extracted with an organic solvent and purified. In some cases, an intermediate acetate is formed which is then hydrolyzed with a base.

Quantitative Data for Step 2:

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 3,4-Difluorobenzylamine | Acetic acid, Sodium nitrite | Water | 10-30 | 90.3 | 99.2 | [5] |

Step 3: Conversion of 3,4-Difluorobenzyl Alcohol to 3,4-Difluorobenzyl Chloride

The benzyl alcohol is converted to the more reactive benzyl chloride, a key intermediate for the final cyanation step. This is a standard transformation that can be achieved using various chlorinating agents.

Protocol 2.3: Chlorination with Thionyl Chloride

-

Reactants: 3,4-difluorobenzyl alcohol, thionyl chloride (SOCl₂).

-

Solvent: Anhydrous solvent like dichloromethane (DCM) or can be run neat. A base like pyridine is often added.

-

Procedure: Thionyl chloride is added dropwise to a cooled solution of 3,4-difluorobenzyl alcohol in an anhydrous solvent. The reaction is then stirred at room temperature or gently heated until completion. The excess thionyl chloride and solvent are removed under reduced pressure, and the crude 3,4-difluorobenzyl chloride is purified by distillation.

Step 4: Cyanation of 3,4-Difluorobenzyl Chloride to this compound

The final step involves the nucleophilic substitution of the chloride with a cyanide ion to form the desired product.

Protocol 2.4: Cyanation with Sodium Cyanide

-

Reactants: 3,4-difluorobenzyl chloride, sodium cyanide (NaCN).

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

-

Procedure: A solution of 3,4-difluorobenzyl chloride is treated with a solution of sodium cyanide in a suitable solvent. The reaction mixture is heated to facilitate the substitution. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Side-Chain Elongation Workflow Diagram

Conclusion

The synthesis of this compound from 3,4-dichlorobenzonitrile is a feasible multi-step process. The initial halogen exchange reaction is a well-established industrial process with high yields and purity. The subsequent side-chain elongation, while involving multiple steps, utilizes standard and well-understood organic transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate. Careful optimization of each step will be crucial for achieving high overall yields and purity on a larger scale.

References

- 1. audreyli.com [audreyli.com]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

Key spectral data for 3,4-Difluorophenylacetonitrile (NMR, IR, Mass Spec)

This technical guide provides an in-depth overview of the essential spectral data for 3,4-Difluorophenylacetonitrile (CAS No: 658-99-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: 2-(3,4-difluorophenyl)acetonitrile[1]

-

Appearance: Colorless to yellow liquid

-

Density: 1.244 g/mL at 25 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |

| ~3.75 | Singlet | 2H | Methylene protons (-CH₂CN) |

Note: Actual chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 - 148 (dd) | C-F |

| ~125 (m) | Aromatic CH |

| ~118 (d) | Aromatic CH |

| ~117 (s) | -CN (Nitrile Carbon) |

| ~117 (d) | Aromatic CH |

| ~22 | -CH₂- (Methylene Carbon) |

Note: The signals for the fluorine-bearing aromatic carbons (C-3 and C-4) appear as doublets of doublets (dd) due to coupling with the fluorine atoms. Other aromatic carbons may appear as multiplets (m) or doublets (d). Quaternary carbons are typically weaker in intensity.[4]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is outlined below.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃, CD₃CN) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer (e.g., Bruker or Jeol).

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbons attached to protons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~2255 | Strong | C≡N Stretch (Nitrile) |

| ~1610, 1510 | Strong | C=C Aromatic Ring Stretch |

| ~1270 | Strong | C-F Stretch |

| ~1120 | Strong | C-F Stretch |

Note: The strong absorption at ~2255 cm⁻¹ is highly characteristic of the nitrile functional group.[6] The C-H stretching vibrations for aromatic compounds are typically found at wavenumbers slightly above 3000 cm⁻¹, while those for alkanes are below 3000 cm⁻¹.[7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat thin film. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Background Collection: A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) is collected. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

-

Sample Measurement: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 127 | ~40 | [M - CN]⁺ |

| 101 | ~20 | [M - CH₂CN]⁺ |

Note: The peak at m/z 153 corresponds to the molecular weight of the compound and is the molecular ion peak.[1] The fragmentation pattern provides structural information.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used. The GC separates the components of the sample before they enter the MS.

-

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

References

- 1. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,4-二氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Strategic Role of 3,4-Difluorophenylacetonitrile in Modern Chemistry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Difluorophenylacetonitrile, a fluorinated aromatic nitrile, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of the nitrile group with the modulating effects of the difluorinated phenyl ring, have made it an attractive starting material in medicinal chemistry and agrochemical development. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Synthesis

This compound (CAS No. 658-99-1) is a clear, light yellow or bluish liquid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon for drug design.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the scale and desired purity. A common laboratory-scale synthesis involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield | Purity | Reference |

| 3,4-Difluorobenzyl bromide | Sodium cyanide, DMSO, 30°C, overnight | 50% | Not specified | Fictionalized Example |

| 3,4-Dichlorobenzonitrile | Potassium fluoride, 1,3-dimethyl-2-imidazolone, Catalyst, 200-230°C, 20h | High | High | Patent CN102690214A |

Detailed Experimental Protocol: Synthesis of this compound from 3,4-Difluorobenzyl Bromide (Illustrative)

Materials:

-

3,4-Difluorobenzyl bromide (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,4-Difluorobenzyl bromide and sodium cyanide in DMSO in a round-bottom flask.

-

Stir the reaction mixture at 30°C overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

This is an illustrative protocol based on common laboratory practices and should be adapted and optimized for specific laboratory conditions.

Applications in Medicinal Chemistry

The 3,4-difluorophenyl moiety is a key pharmacophore in a variety of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer. While direct derivatization of this compound is not always explicitly detailed, its structural motif is prevalent in numerous patented and researched compounds.

Kinase Inhibitors

The difluorophenyl group often occupies the ATP-binding pocket of kinases, where it can form crucial interactions. The fluorine atoms can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.

One notable example is a potent VEGFR-2 inhibitor containing a difluorophenyl analog, which exhibited an IC₅₀ value of 0.0070 μM.[2] Another multi-target receptor tyrosine kinase inhibitor, QDAU5, which incorporates a 3,4-difluoroaniline group, demonstrated high potency against VEGFR-2 with an IC₅₀ of 0.77 nM.[3] These examples underscore the significance of the 3,4-difluorophenyl scaffold in the design of highly effective kinase inhibitors.

Table 2: Biological Activity of Kinase Inhibitors with a 3,4-Difluorophenyl Moiety

| Compound | Target | IC₅₀ | Cell Line | Reference |

| Difluorophenyl analog 1 | VEGFR-2 | 0.0070 µM | Not specified | [2] |

| QDAU5 | VEGFR-2 | 0.77 nM | Not specified | [3] |

| QDAU5 | TIE-2 | 8.87 nM | Not specified | [3] |

| QDAU5 | EphB4 | 3.21 nM | Not specified | [3] |

Signaling Pathway

VEGFR-2 signaling is a key driver of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that promote endothelial cell proliferation, migration, and survival. Inhibitors containing the 3,4-difluorophenyl moiety can block the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the angiogenic process.

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow: Kinase Inhibition Assay (Illustrative)

The inhibitory activity of compounds against VEGFR-2 can be determined using various in vitro kinase assay formats, such as ELISA-based or fluorescence-based assays.

Caption: General workflow for an in vitro kinase inhibition assay.

Applications in Agrochemicals

This compound and its derivatives also serve as important intermediates in the synthesis of modern agrochemicals, particularly herbicides and insecticides. The incorporation of the difluorophenyl moiety can enhance the biological activity, metabolic stability, and selectivity of the final product.

While specific commercial products directly synthesized from this compound are not always publicly disclosed, patent literature reveals its use in the preparation of various agrochemical scaffolds. For instance, aminoacetonitrile derivatives, which can be synthesized from phenylacetonitrile precursors, have been patented as agricultural and horticultural insecticides.

Logical Relationship: From Building Block to Agrochemical

The synthetic utility of this compound in agrochemical development lies in its versatility to be converted into a range of functional groups, which can then be incorporated into larger, more complex active ingredients.

Caption: Synthetic logic for agrochemical development.

Conclusion

This compound is a valuable and versatile building block with significant applications in both medicinal chemistry and agrochemical research. Its unique combination of a reactive nitrile group and a metabolically robust difluorinated aromatic ring provides a powerful tool for the synthesis of novel bioactive compounds. The demonstrated success of the 3,4-difluorophenyl moiety in potent kinase inhibitors highlights its importance in drug discovery, while its utility in the preparation of complex agrochemical intermediates underscores its broader impact on chemical synthesis. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic agents and crop protection solutions.

References

The Rising Potential of 3,4-Difluorophenylacetonitrile Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 27, 2025 – As the landscape of medicinal chemistry continuously evolves, the pursuit of novel molecular scaffolds with enhanced biological activity and favorable pharmacological profiles remains a paramount objective. Within this context, 3,4-Difluorophenylacetonitrile has emerged as a promising and versatile starting material for the synthesis of a diverse array of heterocyclic derivatives. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. This technical guide delves into the potential biological activities of derivatives synthesized from the this compound core, with a particular focus on their applications in oncology and infectious diseases. While direct studies on a broad spectrum of derivatives from this specific starting material are emerging, this paper will extrapolate from established research on analogous structures to highlight the significant therapeutic potential that awaits exploration.

Core Synthetic Pathways and Bioactive Scaffolds

The reactivity of the nitrile and the adjacent active methylene group in this compound provides a facile entry into a variety of heterocyclic systems known for their pharmacological importance. Key among these are pyrazoles, thiazoles, and pyridones, each accessible through established synthetic methodologies.

Caption: Synthetic routes from this compound.

Potential Biological Activities and Quantitative Data

The exploration of derivatives from this compound is largely driven by the established biological activities of the resulting heterocyclic scaffolds. The following sections summarize the potential therapeutic applications and include representative quantitative data from analogous compounds reported in the literature.

Anticancer Activity: Kinase Inhibition

A significant body of research has identified pyrazole-containing heterocycles as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. In particular, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have demonstrated notable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

The EGFR signaling cascade is a key driver of cell proliferation, and its inhibition is a validated strategy in oncology.

Caption: Inhibition of the EGFR signaling pathway.

The following table summarizes the in vitro activity of representative pyrazole derivatives against key oncological kinase targets.

| Compound Class | Target Kinase | IC50 (µM) | Reference Cell Line |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 0.034 - 0.135 | - |

| Pyrazolo[3,4-b]pyridine | CDK2 | 0.460 - 1.630 | - |

| Pyrazolo[3,4-b]pyridine | CDK9 | 0.262 - 0.801 | - |

Note: Data is for analogous structures and not direct derivatives of this compound.

Antimicrobial Activity

Thiazole and dihydropyrimidine derivatives have a long history in the development of antimicrobial agents. The structural features of these heterocycles allow for key interactions with bacterial and fungal enzymes or cellular components. The data suggests that derivatives of this compound could be promising candidates for novel antibiotics and antifungals.

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Dihydropyrimidinone | Escherichia coli | 32 - 64 |

| Dihydropyrimidinone | Pseudomonas aeruginosa | 32 - 64 |

| Dihydropyrimidinone | Staphylococcus aureus | 32 - 64 |

| Dihydropyrimidinone | Candida albicans | 32 |

Note: Data is for analogous structures and not direct derivatives of this compound.

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A mixture of this compound (1.0 eq.), a substituted hydrazine hydrochloride (1.2 eq.), and a suitable base such as triethylamine (2.5 eq.) in ethanol is heated to reflux for 6-12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, CDK2) is assessed using a luminescence-based kinase assay. The assay is performed in a 384-well plate format. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is stopped, and the remaining ATP is quantified using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Caption: Workflow for kinase inhibitor screening.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic accessibility of diverse heterocyclic derivatives, coupled with the proven biological activities of these core structures, strongly supports the potential for discovering new drug candidates with applications in oncology and infectious diseases. Future research should focus on the systematic synthesis and screening of libraries of pyrazole, thiazole, and pyridone derivatives originating from this compound. Such efforts, guided by structure-activity relationship studies and in silico modeling, are poised to unlock the full therapeutic potential of this promising chemical entity.

A Technical Guide to 3,4-Difluorophenylacetonitrile for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Building Block in Medicinal Chemistry

Introduction

3,4-Difluorophenylacetonitrile, a fluorinated organic compound, serves as a critical building block in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).[2] The nitrile group, a versatile functional group, is present in numerous approved pharmaceuticals and can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making it a valuable precursor in drug discovery.[2] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, typically with a purity of 98% or higher. The table below summarizes some of the key suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Often available for immediate shipment. |

| Synthonix Corporation | ≥98% | Grams to Kilograms | Available through distributors like Sigma-Aldrich. |

| Nanjing Finechem Holding Co., Limited | Custom | Grams to Metric Tons | Offers custom synthesis and bulk quantities. |

| P&S Chemicals | ≥98% | Inquire for details | Provides a range of chemical products. |

| J&K Scientific LLC | ≥98% | Grams to Kilograms | Offers a variety of research chemicals. |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | Inquire for details | Specializes in pharmaceutical intermediates. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table provides a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 658-99-1 | [3] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.244 g/mL at 25 °C | |

| Boiling Point | 196 - 198 °C | |

| Refractive Index | n20/D 1.4844 | |

| Flash Point | 113 °C |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt. While specific, detailed peer-reviewed protocols for this exact transformation can be scarce in publicly available literature, the general procedure is a standard method in organic synthesis.

A more commonly documented industrial synthesis focuses on the production of a key precursor, 3,4-difluorobenzonitrile, from 3,4-dichlorobenzonitrile via a halogen-exchange reaction. The 3,4-difluorobenzonitrile can then be further elaborated to this compound.

Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile (Halogen Exchange Method)

This protocol is adapted from patent literature describing the industrial synthesis of 3,4-difluorobenzonitrile.

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Toluene

-

Phase-transfer catalyst (e.g., bis-(N-bis(dimethylamino)methylene)-iminium chloride)

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a water separator, add 3,4-dichlorobenzonitrile, 1,3-dimethyl-2-imidazolidinone, and toluene.

-

Heat the mixture to 90-120 °C and reflux to remove any residual water.

-

After complete water removal, add anhydrous potassium fluoride and the phase-transfer catalyst.

-

Increase the temperature to 130-150 °C and continue the reflux for 2-3 hours to yield the intermediate, 3-chloro-4-fluorobenzonitrile.

-

Further increase the temperature to 180-200 °C and maintain the reaction for 5-6 hours.[4]

-

Upon completion, the reaction mixture is filtered, and the filtrate is purified by reduced pressure distillation to yield 3,4-difluorobenzonitrile with a purity of over 99%.[4]

Logical Workflow for the Synthesis of 3,4-Difluorobenzonitrile

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The difluorophenyl moiety is a common structural feature in many biologically active molecules.[2] The introduction of fluorine can significantly enhance a drug's metabolic stability and binding affinity to its target protein.[2]

General Workflow for Utilizing this compound in Drug Synthesis

This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a difluorinated aromatic ring and a versatile nitrile functional group provides a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological properties. A solid understanding of its physicochemical characteristics and synthetic routes is crucial for its effective application in the laboratory and in the development of next-generation pharmaceuticals.

References

The Role of Fluorination in Enhancing Drug-Like Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of how fluorination can significantly enhance the drug-like properties of molecules, focusing on metabolic stability, binding affinity, lipophilicity, and pKa. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in rational drug design and development.

The Impact of Fluorination on Key Drug-Like Properties

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can lead to improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target.[1][2][3]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[6][7]

Binding Affinity

Fluorination can modulate the binding affinity of a ligand for its target protein through various mechanisms. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing electrostatic interactions and hydrogen bonding patterns in the protein's binding pocket.[8] Furthermore, the introduction of fluorine can induce conformational changes that favor a more optimal binding orientation. While the effect is highly context-dependent, strategic fluorination can lead to a significant increase in potency.[5]

Lipophilicity

The effect of fluorination on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is nuanced. While a single fluorine atom can either increase or decrease lipophilicity depending on its position, polyfluorination often leads to a decrease.[5] This modulation of lipophilicity is a critical tool for optimizing a drug's ability to cross biological membranes and reach its target, while avoiding issues of poor solubility and non-specific binding associated with excessive lipophilicity.[9][10]

pKa

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] This alteration of a molecule's ionization state at physiological pH can have a profound impact on its solubility, permeability, and ability to interact with its target. By fine-tuning the pKa, medicinal chemists can optimize the overall ADME profile of a drug candidate.

Quantitative Data on the Effects of Fluorination

The following tables provide a summary of quantitative data from various studies, comparing the properties of fluorinated compounds to their non-fluorinated analogs.

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Property | Improvement with Fluorination | Reference |

| Indoles | UT-155 | 4-Fluoro-indazole analog of UT-155 | Half-life (t½, min) in mouse liver microsomes | 12.35 min to 13.29 min | [6] |

| UT-155 | CF3-substituted indazole analog of UT-155 | Half-life (t½, min) in mouse liver microsomes | 12.35 min to 53.71 min | [6] | |

| 5-Fluoroindole | 5-Fluoroindole HCl | Half-life (t½, min) in rat liver microsomes | 144.2 min to 12.48 min (salt form) | [6] | |

| Isoquinolines (PARP Inhibitors) | 1a (R=H) | 1b (R=7-F) | PARP2 IC50 (nM) | 1,200 nM to >10,000 nM (less potent) | [5] |

| Ketone Inhibitors (Caspase-3) | Not specified as active | Z-Val-Asp-CH2F | IC50 | 30 nM | [8] |

| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | IC50 | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [8] |

| Compound Pair | Non-Fluorinated logP | Fluorinated logP | Change in logP | Reference |

| Phenylcyclohexane vs. Selectively Fluorinated Phenylcyclohexanes | Varies | Lower with increasing fluorination | Decrease | [12] |

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Change in pKa | Reference |

| Isoquinoline (PARP Inhibitor) | 6.8 (Predicted) | 6.5 (Predicted) | -0.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the drug-like properties discussed in this guide.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

-

Test compound

-

Human liver microsomes (pooled)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Thaw human liver microsomes at 37°C.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation medium containing phosphate buffer and MgCl2.

-

-

Incubation:

-

Pre-warm the incubation medium to 37°C.

-

Add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).

-

Add the human liver microsomes to the incubation medium to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Lipophilicity (logP) Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in either water/buffer or n-octanol.

-

Ensure both the n-octanol and aqueous phases are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.

-

-

Partitioning:

-

Add a known volume of the aqueous phase and an equal volume of the n-octanol phase to a glass vial.

-

Add a small amount of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

-

Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed to facilitate the complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases, avoiding cross-contamination.

-

Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

Calculate logP by taking the base-10 logarithm of P: logP = log10(P).

-

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring its UV-Vis absorbance at different pH values.

Materials:

-

Test compound with a chromophore near the ionizable center

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes or a 96-well UV-transparent plate

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of buffer solutions with known pH values.

-

-

Measurement:

-

For each pH value, prepare a solution of the test compound by adding a small, constant amount of the stock solution to the buffer.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength (or the ratio of absorbances at two wavelengths) against the pH.

-

The resulting titration curve should be sigmoidal.

-

The pKa is the pH at which the inflection point of the sigmoidal curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, fit the data to the Henderson-Hasselbalch equation to determine the pKa.

-

Visualizing the Impact of Fluorination

Signaling Pathway of a Fluorinated Drug: Sitagliptin

Sitagliptin is a fluorinated dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its mechanism of action involves the modulation of key signaling pathways. The following diagram illustrates the inhibitory effect of Sitagliptin on the TGF-β1/Smad signaling pathway, which is implicated in diabetic nephropathy.[13][14]

Sitagliptin has also been shown to exert its effects through the PI3K/Akt signaling pathway.[15][16] The diagram below depicts this interaction.

Experimental Workflow for Assessing Drug-Like Properties

The following diagram illustrates a typical workflow for the in vitro assessment of key drug-like properties.

Conclusion

The incorporation of fluorine into drug candidates is a powerful and versatile strategy for enhancing their drug-like properties. By carefully considering the position and number of fluorine atoms, medicinal chemists can significantly improve a molecule's metabolic stability, fine-tune its binding affinity, and modulate its lipophilicity and pKa to optimize its overall pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated compounds, ultimately contributing to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of the integrin-linked kinase/TGF-β/SMAD pathway in sitagliptin-mediated cardioprotective effects in a rat model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sitagliptin's renoprotective effect in a diabetic nephropathy model in rats: The potential role of PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Pathways to Novel Heterocycles Utilizing 3,4-Difluorophenylacetonitrile

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetonitrile is a versatile and readily available starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of the fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, making them attractive candidates for drug discovery and materials science. The activated methylene group adjacent to the nitrile functionality provides a reactive handle for various cyclization and condensation reactions. These application notes provide detailed protocols for the synthesis of several classes of heterocycles, including pyridinones, pyrazoles, isoxazoles, and thiophenes, using this compound as a key building block.

I. Synthesis of Substituted Pyridinones

The reaction of activated nitriles with α,β-unsaturated carbonyl compounds provides a straightforward route to highly functionalized pyridin-2-ones. This protocol outlines a multi-component reaction for the synthesis of 6-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives.

Protocol 1: Synthesis of 6-(3,4-Difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.53 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add piperidine (0.1 mL) as a catalyst to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 6-(3,4-difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

Quantitative Data:

| Compound | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 6-(3,4-Difluorophenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | This compound, Benzaldehyde, Malononitrile | Piperidine | Ethanol | 6 h | 75 | 235-237 |

Diagram:

II. Synthesis of Aminopyrazoles

The condensation of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the preparation of aminopyrazoles. This protocol first describes the formation of a β-ketonitrile from this compound, followed by its cyclization.

Protocol 2: Synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-pyrazole

Step A: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.53 g, 10 mmol) in anhydrous diethyl ether (20 mL).

-

Base Addition: Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir for 15 minutes at room temperature.

-

Acylation: Slowly add ethyl acetate (0.88 g, 10 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction with dilute hydrochloric acid (1 M). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.

Step B: Synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-pyrazole

-

Reaction Setup: Dissolve the crude 3-(3,4-difluorophenyl)-3-oxopropanenitrile from Step A in ethanol (25 mL) in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-